![molecular formula C6H12O B1585547 tert-Butyl vinyl ether CAS No. 926-02-3](/img/structure/B1585547.png)
tert-Butyl vinyl ether
Overview
Description
Tert-Butyl Vinyl Ether (TBVE) is an organic compound with the chemical formula C4H8O. It is a colorless, low-boiling, volatile liquid that is used as a reagent in organic synthesis and as a solvent in the production of polymers, coatings, and adhesives. TBVE is also known as tert-butoxyethylene and t-butyl vinyl ether.
Scientific Research Applications
Here’s a comprehensive analysis of the scientific research applications of tert-Butyl vinyl ether:
Synthesis of Cyclobutanones
tert-Butyl vinyl ether is used in synthesizing 3-tert-Butoxycyclobutanone , reacting with ketene and using zinc (II) chloride as a catalyst .
Intermediate for Functional Vinyl Monomers
It serves as an intermediate in creating functional vinyl monomers, which are essential in various polymerization processes .
Radical Polymerization
Advances in research have enabled radical homopolymerization with hydroxy-functional vinyl ethers, attributed to hydrogen bonding between the VE oxygen .
Synthesis of Poly(vinyl alcohol)
A series of radical-polymerized poly(vinyl ester)s derived from tert-Butyl vinyl ether has been utilized to synthesize syndiotactic Poly(vinyl alcohol) , exploring the relationships between stereoregularity and physical properties .
Block Copolymers Production
It is used in producing tri- and pentablock copolymers, as well as diblock copolymers of IBVE and α-methylstyrene by a sequential approach .
UV Curable Coatings
Vinyl ethers like tert-Butyl vinyl ether are used in formulating UV-curing coatings for graphic arts, wood, and plastic coating applications .
properties
IUPAC Name |
2-ethenoxy-2-methylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5-7-6(2,3)4/h5H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYJSURPYAAOMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25655-00-9 | |
Record name | Propane, 2-(ethenyloxy)-2-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25655-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0061290 | |
Record name | Propane, 2-(ethenyloxy)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl vinyl ether | |
CAS RN |
926-02-3 | |
Record name | 2-(Ethenyloxy)-2-methylpropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 2-(ethenyloxy)-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 2-(ethenyloxy)-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propane, 2-(ethenyloxy)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can tert-butyl vinyl ether undergo polymerization? If so, what types of catalysts are effective?
A1: Yes, tBVE readily undergoes cationic polymerization. Various catalysts have been successfully employed, including Lewis acids like boron trifluoride etherate [], metallocene catalysts in conjunction with methylaluminoxane [], and organoaluminum halides in the presence of added bases [].
Q2: How does the choice of catalyst influence the stereoregularity of poly(tert-butyl vinyl ether) (PtBVE)?
A2: The catalyst system significantly impacts the stereoregularity of PtBVE. For instance, BF3·OEt2 can yield highly isotactic PtBVE [, ], with the isotacticity increasing at lower catalyst concentrations. Metallocene catalysts typically produce PtBVE with lower isotacticity compared to PIBVE [].
Q3: What are the key characteristics of isotactic poly(vinyl alcohol) (PVA) derived from PtBVE?
A3: Isotactic PVA, obtained by the hydrolysis of isotactic PtBVE, exhibits distinct properties compared to syndiotactic or atactic PVA. Notably, it displays a higher melting temperature, distinct viscoelastic behavior [], and potentially different hydrogen bonding patterns [].
Q4: Can tBVE be copolymerized with other monomers? What are the advantages of such copolymers?
A4: Yes, tBVE can be copolymerized with various monomers, including isobutylene [], maleic anhydride, and citraconic anhydride [, , ]. These copolymers can exhibit thermoplastic elastomeric properties [] and undergo interesting thermal rearrangements to form poly(carboxy-lactones) [].
Q5: Does the presence of a tert-butyl group in tBVE affect its polymerization behavior compared to other alkyl vinyl ethers?
A5: Yes, the bulky tert-butyl group influences both the polymerization rate and the stereochemistry of the resulting polymer. Compared to smaller alkyl vinyl ethers, tBVE polymerization can be slower [] and yield polymers with different tacticity [, ].
Q6: How does the tert-butyl group influence the reactivity of tBVE in electrophilic addition reactions?
A6: The tert-butyl group, being electron-donating, increases the electron density of the vinyl group, making tBVE more reactive towards electrophiles compared to unsubstituted vinyl ether [].
Q7: Can you provide an example of a stepwise electrophilic addition reaction involving tBVE?
A7: tBVE reacts with p-TolSCl to form 2-tert-butoxy-2-chloroethyl p-tolyl sulfide. This intermediate can then react with various nucleophiles like silyl enol ethers, allyltrimethylsilane, and vinyl ethers in the presence of SnCl4 to form new C-C bonds [, ].
Q8: How do atmospheric oxidants like OH radicals and ozone react with tBVE?
A8: tBVE reacts with OH radicals and ozone in the atmosphere []. The rate constants for these reactions have been experimentally determined, providing insights into the atmospheric lifetime and fate of tBVE.
Q9: What is unique about the unimolecular dissociation of the tert-butyl vinyl ether radical cation?
A9: Unlike typical ionized alkyl ethers, the tert-butyl vinyl ether radical cation primarily eliminates ethylene during its unimolecular dissociation. This behavior is attributed to the presence of the vinyl group, which enables a cycloaddition-cycloreversion reaction via a [CH2CHOH, (CH3)2CCH2]•+ complex [].
Q10: What is the preferred conformation of tBVE in the gas phase?
A10: Gas electron diffraction and computational studies reveal that tBVE predominantly adopts a slightly nonplanar anti conformation around the C-O-C bond in the gas phase []. The energy barrier for rotation around this bond is relatively low.
Q11: Have there been any computational studies investigating the conformational preferences of tBVE and related vinyl ethers?
A11: Yes, quantum chemical calculations, particularly within the framework of the Quantum Theory of Atoms in Molecules, have been employed to understand the conformational preferences of vinyl alcohol, methyl vinyl ether, and tBVE []. These studies provide insights into the electronic factors and steric effects governing their conformations.
Q12: What are some potential applications of PtBVE and its derivatives?
A12: PtBVE, particularly its isotactic form, can be hydrolyzed to obtain highly isotactic PVA, a material with potential applications in various fields due to its unique properties. Additionally, copolymers of tBVE, such as those with PIB, have shown promise as biocompatible and biodegradable materials, including drug delivery systems [, ].
Q13: How does the incorporation of tBVE units affect the properties of copolymers?
A13: The incorporation of tBVE units can significantly influence copolymer properties. For instance, in copolymers with methacrylates, tBVE units can enhance flexibility and improve adhesion properties [].
Q14: Are there any reported studies on the degradation behavior of PtBVE?
A14: Yes, studies have investigated the radiation-induced degradation of PtBVE []. PtBVE exhibits a higher rate of chain scission compared to other poly(alkyl vinyl ethers) upon gamma irradiation, suggesting its potential sensitivity to specific degradation pathways.
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